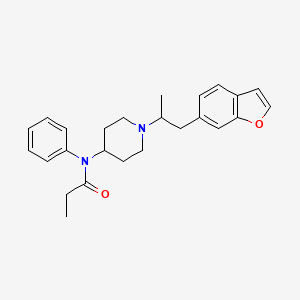
N-(6-APB) Fentanyl
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of N-(6-APB) Fentanyl involves several steps:
Initial Synthesis: The synthesis begins with the preparation of the benzofuran moiety, which is then coupled with a piperidine derivative.
Coupling Reaction: The benzofuran derivative is reacted with a piperidine compound under specific conditions to form the core structure of this compound.
Final Steps: The final steps involve the addition of a phenylpropionamide group to complete the synthesis.
Industrial production methods for this compound are optimized to ensure high yields and purity. These methods typically involve the use of high-pressure reactors and advanced purification techniques to isolate the final product .
Chemical Reactions Analysis
N-(6-APB) Fentanyl undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen to the compound, often resulting in the formation of oxides.
Reduction: This reaction involves the removal of oxygen or the addition of hydrogen, leading to the formation of reduced derivatives.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkyl groups.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine . The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-(6-APB) Fentanyl has several scientific research applications:
Chemistry: It is used as an analytical reference standard in forensic chemistry and toxicology.
Biology: It is studied for its interactions with opioid receptors and its effects on biological systems.
Medicine: Research focuses on its potential as a potent analgesic and its pharmacological properties.
Industry: It is used in the development of new synthetic opioids and related compounds.
Mechanism of Action
N-(6-APB) Fentanyl exerts its effects by binding to opioid receptors, particularly the mu-opioid receptor . This binding activates G-proteins, which in turn downregulate adenylate cyclase, reducing the concentration of cyclic adenosine monophosphate (cAMP) . The reduction in cAMP levels leads to decreased neurotransmitter release and subsequent analgesic effects .
Comparison with Similar Compounds
N-(6-APB) Fentanyl is unique due to its benzofuran moiety, which distinguishes it from other fentanyl analogs. Similar compounds include:
Methoxyacetylfentanyl: Known for its high potency and presence in illicit drug markets.
Cyclopropylfentanyl: Another potent fentanyl analog with similar pharmacological properties.
5-APB and 6-APB: Benzofuran derivatives with stimulant-like effects.
These compounds share structural similarities but differ in their specific chemical properties and effects.
Properties
Molecular Formula |
C25H30N2O2 |
|---|---|
Molecular Weight |
390.5 g/mol |
IUPAC Name |
N-[1-[1-(1-benzofuran-6-yl)propan-2-yl]piperidin-4-yl]-N-phenylpropanamide |
InChI |
InChI=1S/C25H30N2O2/c1-3-25(28)27(22-7-5-4-6-8-22)23-11-14-26(15-12-23)19(2)17-20-9-10-21-13-16-29-24(21)18-20/h4-10,13,16,18-19,23H,3,11-12,14-15,17H2,1-2H3 |
InChI Key |
RUIOAJGEGJVHIU-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N(C1CCN(CC1)C(C)CC2=CC3=C(C=C2)C=CO3)C4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2,7-Dichloro-9,9-dimethyl-10-[2-(1H-tetrazol-5-yl)-ethyl]-9,10-dihydro-acridine](/img/structure/B10817379.png)
![Disodium;4-carboxy-5-[(3-phenoxyphenyl)methyl-(1,2,3,4-tetrahydronaphthalen-1-yl)carbamoyl]phthalate](/img/structure/B10817393.png)
![(2R)-2-[(1S)-6,7-dimethoxy-1-[2-[6-(trifluoromethyl)-2-tritiopyridin-3-yl]ethyl]-3,4-dihydro-1H-isoquinolin-2-yl]-N-methyl-2-(2-tritiophenyl)acetamide](/img/structure/B10817400.png)
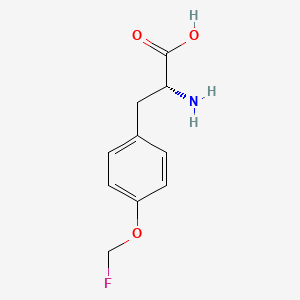
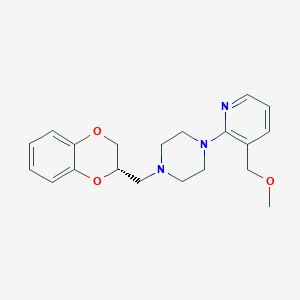

![[(1R,3R,4R,6S,9R)-4-Hydroxy-6-methyl-8-oxo-1-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-oxatricyclo[4.3.0.03,9]nonan-9-yl]methyl benzoate](/img/structure/B10817429.png)
![(2S,4R)-1-[(2S)-2-acetamido-3,3-dimethylbutanoyl]-N-[[2-(4-aminobutoxy)-4-(4-methyl-1,3-thiazol-5-yl)phenyl]methyl]-4-hydroxypyrrolidine-2-carboxamide](/img/structure/B10817437.png)
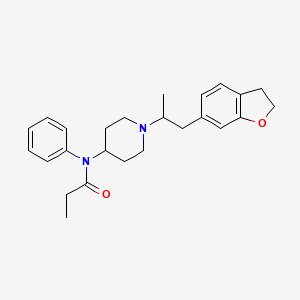
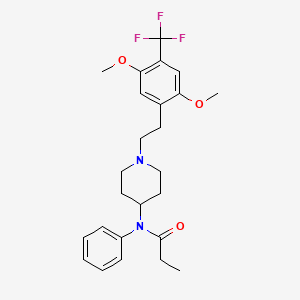

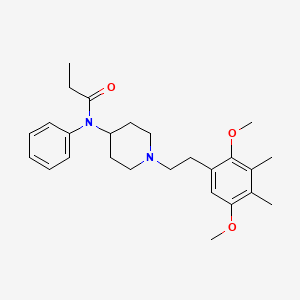
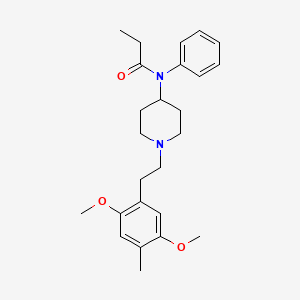
![[(1R,3R,4R,6S,9S)-4-hydroxy-6-methyl-8-oxo-1-[(2R,3S,4R,5R,6S)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-7-oxatricyclo[4.3.0.03,9]nonan-9-yl]methyl benzoate](/img/structure/B10817474.png)
